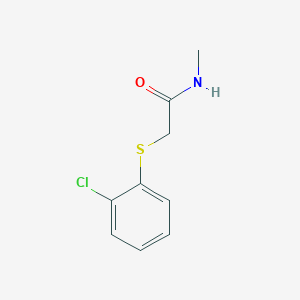
2-(2-chlorophenyl)sulfanyl-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)sulfanyl-N-methylacetamide, also known as CMSMA, is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is a member of the thioamide family and has been found to have significant biochemical and physiological effects. In
Applications De Recherche Scientifique
2-(2-chlorophenyl)sulfanyl-N-methylacetamide has been extensively studied for its potential use in various scientific applications. One of the most significant areas of research has been its use as a ligand in the development of new drugs. 2-(2-chlorophenyl)sulfanyl-N-methylacetamide has been found to have excellent binding affinity with various enzymes and receptors, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenyl)sulfanyl-N-methylacetamide is not well understood. However, research has shown that it can interact with various enzymes and receptors in the body, leading to changes in biochemical and physiological processes. Its ability to bind to these targets makes it a promising candidate for drug development.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)sulfanyl-N-methylacetamide has been found to have significant biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been found to have a positive effect on memory and learning, making it a promising candidate for the treatment of cognitive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 2-(2-chlorophenyl)sulfanyl-N-methylacetamide is its high binding affinity with various enzymes and receptors. This property makes it a valuable tool in the development of new drugs. However, the limitations of 2-(2-chlorophenyl)sulfanyl-N-methylacetamide include its low solubility in water and its potential toxicity at high doses. These limitations must be considered when using 2-(2-chlorophenyl)sulfanyl-N-methylacetamide in lab experiments.
Orientations Futures
There are several future directions for research on 2-(2-chlorophenyl)sulfanyl-N-methylacetamide. One area of research is the development of new drugs based on 2-(2-chlorophenyl)sulfanyl-N-methylacetamide's binding affinity with various targets. Another area of research is the exploration of its potential use in the treatment of cognitive disorders. Additionally, research on the toxicity of 2-(2-chlorophenyl)sulfanyl-N-methylacetamide at high doses is needed to determine its safety for use in humans.
Conclusion:
In conclusion, 2-(2-chlorophenyl)sulfanyl-N-methylacetamide is a promising compound with significant potential for use in various scientific applications. Its high binding affinity with various enzymes and receptors makes it a valuable tool in drug development. However, its limitations must be considered when using it in lab experiments. Future research on 2-(2-chlorophenyl)sulfanyl-N-methylacetamide's potential uses and toxicity is needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
2-(2-chlorophenyl)sulfanyl-N-methylacetamide can be synthesized using a straightforward process involving the reaction of 2-chlorobenzenethiol with N-methylacetamide in the presence of a base catalyst. The resulting compound can then be purified using various methods, including crystallization and column chromatography. The purity of the final product is critical for its use in scientific research.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNOS/c1-11-9(12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCFMVKXPKQDJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)sulfanyl-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7472911.png)

![N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)
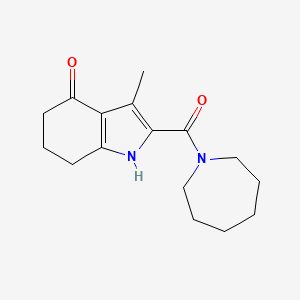

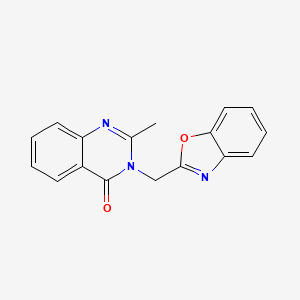
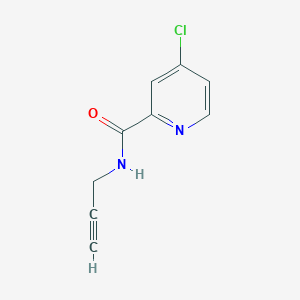
![1-Fluoro-3-[(4-methylphenyl)sulfonylmethyl]benzene](/img/structure/B7472961.png)
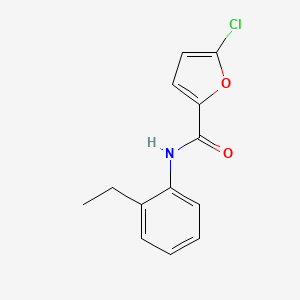

![3-[(2-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472999.png)
![2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B7473013.png)
